molecular formula C32H30F8N6O6S2 B152353 Dienbendazole CAS No. 130007-56-6

Dienbendazole

Número de catálogo: B152353
Número CAS: 130007-56-6
Peso molecular: 810.7 g/mol
Clave InChI: KATLQUJATNMJHR-ALLAXXPTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dienbendazole, also known as this compound, is a useful research compound. Its molecular formula is C32H30F8N6O6S2 and its molecular weight is 810.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anthelmintic Applications

Dienbendazole has been widely used as an anthelmintic agent in veterinary medicine, particularly for the treatment of gastrointestinal parasites in horses and other livestock. Its mechanism involves binding to the β-tubulin of nematodes, disrupting microtubule formation, and ultimately leading to the death of the parasites.

Clinical Studies

  • A controlled clinical evaluation demonstrated the efficacy of this compound against naturally acquired gastrointestinal parasites in ponies, showing significant reductions in parasite load post-treatment .
  • In cattle, this compound has been shown to effectively reduce the burden of parasitic infections, contributing to better health and productivity in livestock .

Cancer Therapy Potential

Recent research has highlighted this compound's potential as an anticancer agent. Studies indicate that it may induce apoptosis and inhibit tumor growth across various cancer types.

Case Studies

  • One notable case involved a patient with metastatic adrenocortical carcinoma who experienced significant tumor reduction after incorporating this compound into their treatment regimen alongside traditional therapies. Imaging studies showed near-complete resolution of tumors after several months of treatment .
  • Another study reported on a patient diagnosed with small-cell lung cancer who self-administered this compound and achieved complete remission, although this remains an anecdotal case without rigorous clinical validation .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound suggests that it is well-tolerated with minimal side effects when administered at therapeutic doses. In veterinary studies, approximately 36% of orally administered this compound was recovered in feces, indicating a significant absorption rate and potential for effective dosing strategies .

Comparative Efficacy with Other Agents

This compound's efficacy has been compared with other chemotherapeutic agents:

  • Studies have shown that it may be more cytotoxic than paclitaxel in certain cancer cell lines, suggesting a promising alternative or adjunct therapy for resistant cancers .
  • Its combination with other drugs has also been explored, revealing enhanced effects when used alongside established chemotherapeutics like docetaxel .

Propiedades

Número CAS

130007-56-6

Fórmula molecular

C32H30F8N6O6S2

Peso molecular

810.7 g/mol

Nombre IUPAC

methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid

InChI

InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7-

Clave InChI

KATLQUJATNMJHR-ALLAXXPTSA-N

SMILES

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F

SMILES isomérico

C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F

SMILES canónico

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F

Sinónimos

dienbendazole

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.